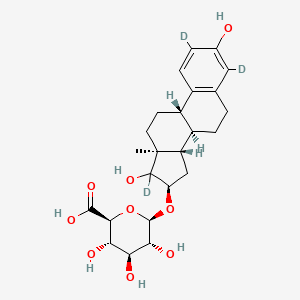
Estriol 16-O-beta-D-glucuronide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estriol 16-O- is a derivative of estriol, a naturally occurring estrogen Estriol is one of the three main estrogens produced by the human body, particularly during pregnancy
Preparation Methods
Synthetic Routes and Reaction Conditions
Estriol 16-O- can be synthesized through various chemical reactions involving estriol as the starting material. One common method involves the glucuronidation of estriol, where a glucuronic acid moiety is attached to the 16th position of the estriol molecule. This reaction typically requires the presence of specific enzymes or catalysts to facilitate the conjugation process .
Industrial Production Methods
Industrial production of Estriol 16-O- often involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Estriol 16-O- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of specific functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Estriol 16-O- can yield estrone derivatives, while reduction can regenerate the original estriol structure .
Scientific Research Applications
Estriol 16-O- has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new detection methods.
Biology: Studied for its role in hormone regulation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and as a biomarker for certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and as a standard in quality control processes .
Mechanism of Action
Estriol 16-O- exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the receptor-ligand complex translocates to the cell nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the biological effects of estriol .
Comparison with Similar Compounds
Similar Compounds
Estradiol: Another major estrogen with higher potency compared to estriol.
Estrone: A weaker estrogen that can be converted to estradiol in the body.
Estriol: The parent compound of Estriol 16-O-, known for its significant production during pregnancy .
Uniqueness
Estriol 16-O- is unique due to its specific glucuronidation at the 16th position, which influences its biological activity and metabolism. This modification can affect its binding affinity to estrogen receptors and its overall pharmacokinetic properties, making it distinct from other estrogens .
Properties
Molecular Formula |
C24H32O9 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R)-2,4,17-trideuterio-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21?,23-,24+/m1/s1/i3D,8D,21D |
InChI Key |
FQYGGFDZJFIDPU-IHALLZRZSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4([2H])O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C(=C1O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




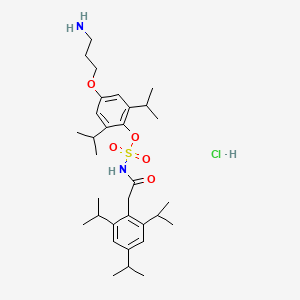

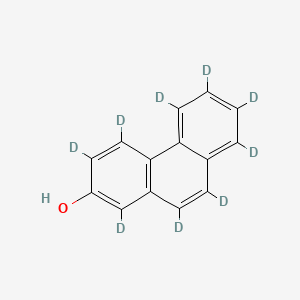
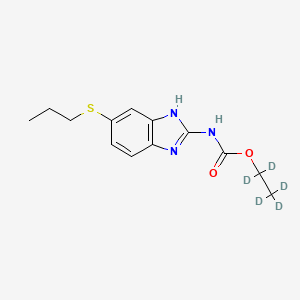
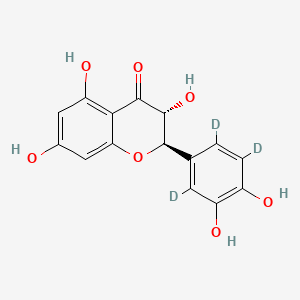
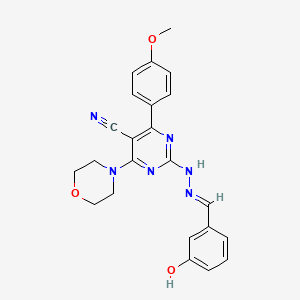
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)
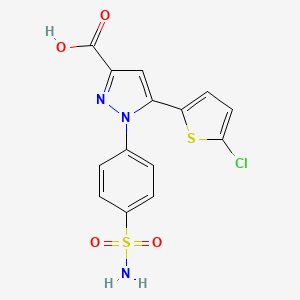

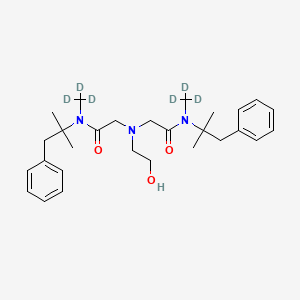
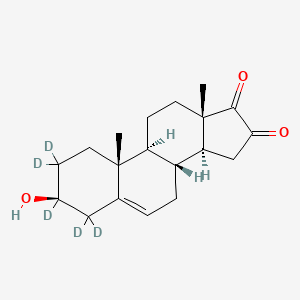
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
